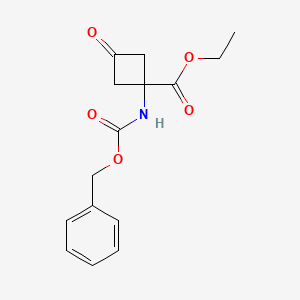
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95% (hereafter referred to as BMPEDC) is a synthetic chemical compound with a variety of scientific applications. It is a colorless to pale yellow liquid with a melting point of approximately -25°C and a boiling point of approximately 230°C. BMPEDC is primarily used in laboratory experiments and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
BMPEDC has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BMPEDC has also been used as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, BMPEDC has been used in studies of the effect of cholinesterase inhibitors on learning and memory in rats.
作用機序
BMPEDC is a reversible inhibitor of acetylcholinesterase and phospholipase A2. It binds to the active site of the enzyme, blocking the normal reaction of the enzyme and preventing the breakdown of acetylcholine and phospholipids.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by BMPEDC leads to an increase in the levels of acetylcholine in the brain. This can lead to an increase in neuronal activity, resulting in increased alertness, improved memory, and improved cognitive function. The inhibition of phospholipase A2 by BMPEDC can lead to an increased level of phospholipids in the body, which can have a variety of beneficial effects, including improved cardiovascular health, increased energy levels, and improved skin health.
実験室実験の利点と制限
The primary advantage of using BMPEDC in laboratory experiments is its high purity, which allows for precise measurements and accurate results. Additionally, BMPEDC is relatively inexpensive and easy to obtain. The primary limitation of using BMPEDC in laboratory experiments is its potential toxicity, which can be dangerous if not handled properly.
将来の方向性
The potential future directions for research using BMPEDC include further studies of its effects on learning and memory in animals, further studies of its effects on cardiovascular health and energy levels, further studies of its effects on skin health, and further studies of its potential toxicity. Additionally, BMPEDC could be used in combination with other compounds to create new drugs or treatments for a variety of diseases or conditions. Finally, BMPEDC could be used in combination with other compounds to create new materials with unique properties or applications.
合成法
BMPEDC is synthesized through a two-step process. The first step is the reaction of 4-methylphenylmagnesium bromide with ethylenediamine in tetrahydrofuran (THF) to form the intermediate compound, 1-methyl-2-(2-aminoethoxy)benzene. This intermediate is then reacted with hydrochloric acid in THF to form BMPEDC.
特性
IUPAC Name |
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWCZMJNPMOFLR-QNBGGDODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


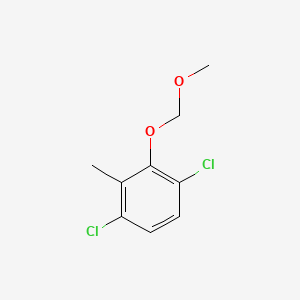
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
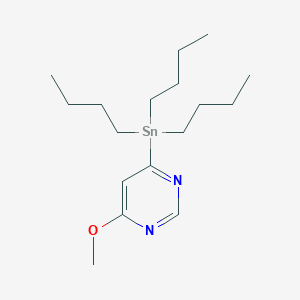

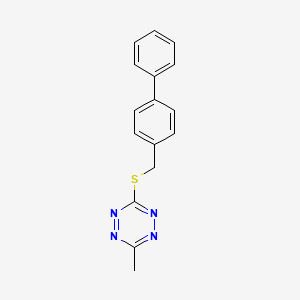
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

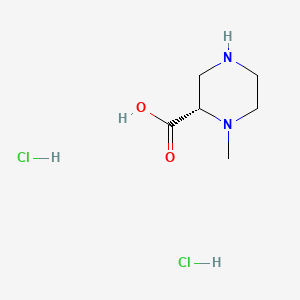
![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

